molecular formula C19H15ClN2O3S B11499251 2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11499251
M. Wt: 386.9 g/mol
InChI Key: IAVQSMPFNKLXAV-MHWRWJLKSA-N
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Description

2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene moiety, and a methylphenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 3-methylphenylamine. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Base: Sodium hydroxide or potassium carbonate
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran

    Substitution: Amines or thiols in the presence of a base like triethylamine

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted thiazolidinones

Scientific Research Applications

2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide
  • 2-[(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide
  • (5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

2-[(5E)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H15ClN2O3S/c1-12-5-4-7-14(9-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-6-2-3-8-15(13)20/h2-10H,11H2,1H3,(H,21,23)/b16-10+

InChI Key

IAVQSMPFNKLXAV-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O

Origin of Product

United States

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